Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . . This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and an ethyl ester of glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the sulfone group, followed by the esterification of glycine with ethanol . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfone group.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce thiol derivatives .
Scientific Research Applications
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate involves its interaction with specific molecular targets and pathways. The sulfone group and ethyl ester moiety play crucial roles in its reactivity and binding affinity. The compound may act as an activator or inhibitor of certain enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene ring with a sulfone group but differ in their additional functional groups.
Glycine esters: These compounds have similar ester groups but lack the tetrahydrothiophene ring.
Uniqueness
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and an ethyl ester of glycine. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H15NO4S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-8(10)5-9-7-3-4-14(11,12)6-7/h7,9H,2-6H2,1H3 |
InChI Key |
WVQJMGCIEWVBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.